Rebaudioside A

Catalog No.
S541149
CAS No.
58543-16-1
M.F
C44H70O23
M. Wt
967.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rebaudioside A

CAS Number

58543-16-1

Product Name

Rebaudioside A

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate

Molecular Formula

C44H70O23

Molecular Weight

967.0 g/mol

InChI

InChI=1S/C44H70O23/c1-17-11-43-9-5-22-41(2,7-4-8-42(22,3)40(59)66-38-33(58)30(55)26(51)20(14-47)62-38)23(43)6-10-44(17,16-43)67-39-35(65-37-32(57)29(54)25(50)19(13-46)61-37)34(27(52)21(15-48)63-39)64-36-31(56)28(53)24(49)18(12-45)60-36/h18-39,45-58H,1,4-16H2,2-3H3/t18-,19-,20-,21-,22+,23+,24-,25-,26-,27-,28+,29+,30+,31-,32-,33-,34+,35-,36+,37+,38+,39+,41-,42-,43-,44+/m1/s1

InChI Key

HELXLJCILKEWJH-NCGAPWICSA-N

SMILES

CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)(C)C(=O)OC8C(C(C(C(O8)CO)O)O)O

Solubility

Soluble in DMSO

Synonyms

19-O-beta-glucopyranosyl-13-O-(beta-glucopyranosyl(1-2)-beta-glucopyranosyl(1-3))-beta-glucopyranosyl-13-hydroxykaur-16-en-19-oic acid, 19-O-beta-glucopyranosyl-13-O-(beta-glucopyranosyl(1-2)-beta-glucopyranosyl(1-3))-beta-glucopyranosylsteviol, rebaudioside A

Canonical SMILES

CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)(C)C(=O)OC8C(C(C(C(O8)CO)O)O)O

Isomeric SMILES

C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@](C3)(C(=C)C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)(C)C(=O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O

Description

The exact mass of the compound Rebaudioside A is 966.4308 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Diterpenes - Diterpenes, Kaurane - Supplementary Records. It belongs to the ontological category of rebaudioside in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Food Additives -> SWEETENER; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Anti-diabetic Properties

Studies suggest Reb A may have anti-diabetic properties. Research has shown it can improve insulin sensitivity and blood sugar control in animal models []. However, human trials haven't yet provided conclusive evidence for its effectiveness in managing diabetes. Further research is needed to understand its potential role in diabetic treatment.

Anti-inflammatory and Antioxidant Effects

Reb A may possess anti-inflammatory and antioxidant properties. Cell culture studies have shown it can reduce inflammation and oxidative stress, both of which are implicated in various chronic diseases [, ]. While these findings are promising, further in vivo studies are necessary to confirm these effects in humans.

Weight Management

Some research suggests Reb A may aid in weight management. Studies have shown it can promote satiety and decrease calorie intake in animals []. However, human trials haven't provided definitive results on its effectiveness in weight loss. More research is needed to determine Reb A's role in weight management strategies.

Rebaudioside A is classified as a steviol glycoside, which consists of a steviol backbone linked to multiple glucose units. Specifically, it contains four glucose molecules, with the central glucose linked to the steviol structure at its hydroxyl group and the remaining glucose forming an ester bond at the carboxyl group . This compound is approximately 240 times sweeter than sucrose and has been noted for having less bitterness compared to other steviol glycosides like stevioside . Rebaudioside A was first isolated in 1931 and has since become a key ingredient in many sugar substitutes marketed under the generic name "stevia" .

The sweetness of Reb A is attributed to its interaction with sweet taste receptors on the tongue, particularly the T1R2-T1R3 heterodimer []. When Reb A binds to these receptors, it triggers a signal transduction cascade that is perceived as sweetness in the brain.

There's ongoing research into potential extra-gustatory effects of Reb A, such as its influence on blood sugar regulation or gut hormone release, but more studies are needed to establish conclusive mechanisms [].

, particularly degradation processes that can occur under acidic conditions. The degradation mechanism involves a two-step reaction where the exomethylene group at positions C16–C17 is susceptible to acid-catalyzed rearrangement. This leads to the formation of carbocation intermediates and subsequent products . The activation energy for these reactions has been quantified, indicating that degradation can occur relatively easily under certain conditions .

Rebaudioside A exhibits several biological activities. It interacts with taste receptors, specifically binding to sweet receptors T1R2 and T1R3, while also engaging with bitter receptors T2R4 and T2R14 . This dual interaction contributes to its sweetness profile and potential applications in food science. Additionally, studies suggest that Rebaudioside A may have antioxidant properties, influencing lipid peroxidation processes within biological systems .

There are primarily two methods for synthesizing Rebaudioside A:

  • Extraction from Stevia Leaves: The traditional method involves extracting Rebaudioside A from Stevia rebaudiana leaves using hot water or organic solvents like ethanol or methanol. This method allows for the isolation of Rebaudioside A alongside other glycosides present in the leaves .
  • Bioconversion: Recent advancements have led to bioconversion techniques where enzymes are used to convert simpler steviol glycosides into Rebaudioside A. For example, glucosyltransferases can facilitate this transformation, providing a more sustainable and potentially scalable method for production .

Rebaudioside A is widely used in various sectors:

  • Food Industry: As a non-nutritive sweetener in beverages, desserts, and other food products.
  • Pharmaceuticals: Potential applications in formulations requiring sweetening agents without calories.
  • Cosmetics: Used in some cosmetic formulations for its sweet taste profile.

Its unique properties make it an attractive alternative to sugar in many products aimed at health-conscious consumers.

Research indicates that Rebaudioside A interacts with various receptors beyond taste perception. Its binding to bitter receptors suggests potential implications for flavor modulation in food products. Additionally, studies have explored its metabolic pathways and how it is processed in human systems, although it is not an endogenous metabolite .

Rebaudioside A shares similarities with several other steviol glycosides. Below is a comparison highlighting its uniqueness:

CompoundSweetness Relative to SucroseBitter AftertasteSource
Rebaudioside A240 timesMinimalStevia rebaudiana
Stevioside140 timesModerateStevia rebaudiana
Rebaudioside M150-200 timesLowStevia rebaudiana
Rubusoside300 timesModerateRubus idaeus (raspberry)

Unique Features of Rebaudioside A:

  • Sweetness: It is one of the sweetest among steviol glycosides.
  • Stability: Exhibits high stability under various conditions compared to other glycosides.
  • Taste Profile: Has a significantly lower bitterness than stevioside.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

-2.8

Hydrogen Bond Acceptor Count

23

Hydrogen Bond Donor Count

14

Exact Mass

966.43078848 g/mol

Monoisotopic Mass

966.43078848 g/mol

Heavy Atom Count

67

Taste

The sweetness is tainted with a bitter and undesirable aftertaste. The time-intensity profile is characteristic of naturally occurring sweeteners: slow onset, but lingering. ... enzymatically glycosylated blend of stevioside and rebaudioside A, ... appears to impart a cleaner taste profile

Appearance

Solid powder

Melting Point

242 - 244 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

B3FUD0528F

Therapeutic Uses

TRADITIONAL MEDICINE: A number of studies have suggested that, beside sweetness, stevioside along with related compounds, which include rebaudioside A (second most abundant component of S. rebaudiana leaf), steviol and isosteviol (metabolic components of stevioside) may also offer therapeutic benefits, as they have anti-hyperglycemic, anti-hypertensive, anti-inflammatory, anti-tumor, anti-diarrheal, diuretic, and immunomodulatory actions. It is of interest to note that their effects on plasma glucose level and blood pressure are only observed when these parameters are higher than normal. As steviol can interact with drug transporters, its role as a drug modulator is proposed...
/EXPL THER/ ...This study was to designed to evaluate the effect of stevioside in human hypertension. A multicentre, randomized, double-blind, placebo-controlled study was undertaken. This study group consisted of 106 Chinese hypertensive subjects with diastolic blood pressure between 95 and 110 mm Hg and ages ranging from 28 to 75 years with 60 subjects (men 34, women 26; mean +/- s.d., 54.1+/-3.8 years) allocated to active treatment and 46 (men 19, women 27; mean +/- s.d., 53.7+/-4.1 years) to placebo treatment. Each subject was given capsules containing stevioside (250 mg) or placebo thrice daily and followed-up at monthly intervals for 1 year. After 3 months, the systolic and diastolic blood pressure of the stevioside group decreased significantly (systolic: /from/166.0+/-9.4 /to/ 152.6+/-6.8 mmHg; diastolic: /from/ 104.7 +/- 5.2 /to/ 90.3+/-3.6 mm Hg, P<0.05), and the effect persisted during the whole year. Blood biochemistry parameters including lipid and glucose showed no significant changes. No significant adverse effect was observed and quality of life assessment showed no deterioration. This study shows that oral stevioside is a well tolerated and effective modality that may be considered as an alternative or supplementary therapy for patients with hypertension. /Stevioside/

Other CAS

58543-16-1
91722-21-3
92332-31-5

Absorption Distribution and Excretion

In a study designed to compare the absorption, plasma profiles, metabolism and excretion of (14)C-rebaudioside A, (14)C-stevioside and (14)C-steviol, single oral gavage doses were administered to intact and bile duct-cannulated male and female Sprague-Dawley rats. Doses of 5 mg (14)C-rebaudioside A/kg bw, 4.2 mg (14)C-stevioside/kg bw and 1.6 mg (14)C-steviol/kg bw were administered for the absorption, metabolism and excretion parts of the study; these doses were equal when converted to steviol. In order to determine the plasma profile, three rats per sex per substance were dosed and blood samples taken 0.5, 1, 4, 8, 12 and 24 hr after dosing. Peak plasma concentrations (Cmax) of the three test compounds were recorded at 8, 4 and 0.5 hr following dosing with (14)C-rebaudioside A, (14)C-stevioside and(14)C-steviol, respectively. In the main study, 27 animals per sex per compound were used, and blood samples were taken 0.25, 0.5, 1, 2, 4, 8, 24, 28 and 72 hr after dosing. Concentrations of radioactivity were found to decline between 15 min and 1 hr following dosing with (14)C-rebaudioside A and (14)C-stevioside and then increased from 1 to 2-8 hr before declining again. The Cmax and the area under the plasma concentration-time curve (AUC) of steviol were lower for rebaudioside A than for stevioside, indicating slightly greater formation of steviol from stevioside than from rebaudioside A. Following an oral dose of (14)C-steviol, the Cmax occurred in the first 15 min after administration and declined rapidly between 15 min and 1 hr. A small increase was observed at 2 hr, followed by a further decline. A single dose of test compound was administered to five intact rats per sex and five bile duct-cannulated rats per sex. For intact rats, urine and feces were collected regularly up to 96 hr after dosing. For each cannulated rat, bile, urine and faces were collected regularly up to 48 hr after dosing. Of the total dose in intact rats, 97-98% of (14)C-rebaudioside A and (14)C-stevioside and 90% of (14)C-steviol were recovered in the feces. For all compounds, the majority of the fecal radioactivity was excreted in the first 24 hr after dosing (64-89%), with a further 10-22% excreted in the feces between 24 and 48 hr. No radioactivity was detected in the carcasses of the animals given any of the test compounds at 96 hr after dosing. In cannulated rats, 70-80% of the (14)C-rebaudioside A and (14)C-stevioside dosage was excreted in the bile within 24 hr. The remaining dose was excreted in the feces (21-30%) and in the urine and cage washings (1-2%). The biliary excretion of steviol was more rapid, with 50-70% of the dose eliminated in the first 3 hr after dosing. Only 1-2% of the dose was excreted in the feces, with urine and cage washings accounting for another 1%. /Steviol glycosides/
Five male Sprague-Dawley rats were administered an intravenous injection of 8 mg isosteviol/kg bw. Blood samples were taken immediately prior to dosing and for up to 48 h after dosing. Urine samples were collected up to 24 hr following dosing. Plasma and urine samples were analysed for isosteviol using liquid chromatography/tandem mass spectrometry (LC-MS/MS). Plasma levels declined relatively quickly for 150 min, and then a much slower rate of clearance was observed. Low renal excretion was observed, and a terminal half-life of 406 +/- 31.7 min was calculated. This high terminal half-life was due to a large volume of distribution (suggesting extensive distribution outside of the plasma) and a relatively low rate of clearance. /Isosteviol/

Metabolism Metabolites

Five male and five female healthy volunteers (aged 21-29 years) were provided with capsules containing 250 mg stevioside (97% stevioside, 2.8% steviolbioside, 0.2% rebaudioside A) to be taken 3 times per day for 3 days. Doses, expressed as steviol, were 299 mg/day or 4.60 mg/kg bw per day for females and 4.04 mg/kg bw per day for males. Twenty-four-hour urine samples were taken at enrollment and after dosing. Urine samples were analyzed for bound steviol and steviol glucuronide. Blood samples were also taken before and after dosing and analyzed for alkaline phosphatase, alanine aminotransferase (ALT), glutamic- pyruvic transaminase (GPT), creatine kinase and lactate dehydrogenase. No significant differences in electrolytes or markers of tissue damage were observed. The only metabolite detected in urine was steviol glucuronide. /It was/ concluded that because of its molecular size, the uptake of stevioside by the intestinal tract is likely to be very low and that stevioside is not degraded by enzymes in the gastrointestinal tract. However, bacteria found in the gut microflora are able to metabolize stevioside into free steviol, which is easily absorbed. /It is/ suggested that following degradation by the microflora, part of the steviol is absorbed by the colon and transported to the liver by portal blood, where it is conjugated with glucuronide, which is subsequently excreted in the urine. /Stevioside/
(14)C-rebaudioside A, (14)C-stevioside and (14)C-steviol were administered by gavage to intact and bile duct- cannulated male and female Sprague-Dawley rats, the fecal metabolite profiles were similar between the three test substances, with the predominant metabolite being steviol in all cases, with a smaller amount of steviol glucuronide being found, along with a very small percentage of unidentifiable metabolites. Steviol glucuronide was the predominant radioactive component in the bile, indicating that deconjugation occurs in the lower intestine. /Steviol glycosides/
The metabolism of stevioside (purity not stated) was investigated in human saliva, gastric secretions and fecal bacteria, as well as intestinal brush border membranes and intestinal microflora from rats, mice and hamsters. Stevioside was unchanged following incubation with human saliva and gastric secretions or with intestinal brush border membrane vesicles from rats, mice and hamsters. Microflora from rats, mice, hamsters and humans was found to metabolize stevioside to steviol. Steviol-16,17alpha-epoxide was found to be produced by human fecal bacteria, but this was converted back to steviol by further action of fecal bacteria. /Stevioside/

Associated Chemicals

Steviol;471-80-7
Rebaudioside A;58542-16-1
Stevioside;57817-89-7
Isosteviol;27975-19-5

Wikipedia

Rebaudioside_A
4-Chlorophthalic_anhydride

Biological Half Life

Five male Sprague-Dawley rats were administered an intravenous injection of 8 mg isosteviol/kg bw. Blood samples were taken immediately prior to dosing and for up to 48 hr after dosing. ... A terminal half-life of 406 +/- 31.7 min was calculated. This high terminal half-life was due to a large volume of distribution (suggesting extensive distribution outside of the plasma) and a relatively low rate of clearance. /Isosteviol/

Use Classification

Food additives -> Flavoring Agents
Food Additives -> SWEETENER; -> JECFA Functional Classes

Methods of Manufacturing

Stevioside can be isolated from the leaves of Stevia by extraction with water or water - ethanol mixtures. Crude Stevia extracts are more or less purified, e.g., by treatment with calcium or magnesium hydroxides or carbonates. Further purification by ion-exchangers, or absorption of undesired ingredients is possible. Stevioside can be obtained from the extracts by precipitation with methanol. ... Rebaudioside A is isolated from Stevia leaves in a similar way to stevioside. The ratio of rebaudioside A to stevioside can be increased by extraction with methanol, and further purification with column chromatography yields rebaudioside-A-rich products. Stevioside can, in addition, be transformed enzymatically to rebaudioside A. Commercial production routes often fail to yield pure stevioside or rebaudioside A.

General Manufacturing Information

The dried leaves, the water extract of leaves, and the refined chemical ingredients, eg, Stevioside and Rebaudioside A ... (approximately 300X) /of Stevia rebaudiana Bertoni/ can all be used as sweetening agents. These are collectively referred to as stevia.
Discovered in Paraguay and Brazil, /Stevia rebaudiana Bertoni/ was identified in the early 1970s as a plant of high economical value and transported to Japan for cultivation, where the commercialization of stevia leaves extract as a natural sweetener became a success. Today Stevia plant is cultivated primarily in China. ... In Japan, enzymatically glycosylated blend of stevioside and rebaudioside A, which appears to impart a cleaner taste profile, is also available commercially.
Besides steviol, the leaves of Stevia rebaudiana contain a number of other sweet glycosides, the most important of which is rebaudioside A. Rebaudioside A is 13-O-beta-glycopyranosylsteviol-19-O-beta-glucopyranosyl-(1,3)-sophorosyl ester [58543-16-1], C44H70O23, mw 967.0. Further sweet constituents of Stevia leaves are other steviol glycosides, such as rebaudiosides, dulcoside, and steviolbioside.

Interactions

The aim of this study was to elucidate the anti-inflammatory and immunomodulatory activities of stevioside and its metabolite, steviol. Stevioside at 1 mM significantly suppressed lipopolysaccharide (LPS)-induced release of TNF-alpha and IL-1beta and slightly suppressed nitric oxide release in THP-1 cells without exerting any direct toxic effect, whereas steviol at 100 uM did not. Activation of IKKbeta and transcription factor NF-kappaB were suppressed by stevioside, as demonstrated by Western blotting. Furthermore, only stevioside induced TNF-alpha, IL-1beta, and nitric oxide release in unstimulated THP-1 cells. Release of TNF-alpha could be partially neutralized by anti-TLR4 antibody. This study suggested that stevioside attenuates synthesis of inflammatory mediators in LPS-stimulated THP-1 cells by interfering with the IKKbeta and NF-kappaB signaling pathway, and stevioside-induced TNF-alpha secretion is partially mediated through TLR4.
In a study to investigate chemoprevention, the effect of rebaudioside A (purity >99.5%) on azoxymethane-induced aberrant crypt foci was studied in groups of male F344 rats. One group of 16 rats was given three weekly subcutaneous injections of azoxymethane for 2 weeks and a diet containing 200 mg rebaudioside A/kg for 5 weeks, from 1 week before to 2 weeks after azoxymethane administration, and was then sacrificed. The dose expressed as steviol was 6.6 ug/kg bw per day. Other groups received a diet containing rebaudioside A with no azoxymethane injections (6 rats), a basal diet with no azoxymethane (6 rats) or azoxymethane injections and a basal diet only (16 rats). At the end of the study, the colons were removed from eight animals in the test group and from one in each of the control groups and examined for aberrant crypt foci. The colonic mucosa of the remaining animals from each group were pooled and examined for ornithine decarboxylase activity. Silver-stained nucleolar organizer region (AgNOR) protein count was also determined for each group. Both ornithine decarboxylase and AgNOR number are biomarkers for cell proliferation. The average body weights and mean liver weights of the animals receiving the test compound and the azoxymethane injections were significantly lower than those of the animals receiving azoxymethane alone. No signs of toxicity were observed, and food consumption was unaffected by treatment. There was a non-significant trend for rebaudioside A to reduce the number of azoxymethane-induced aberrant crypt foci, mucosal ornithine decarboxylase activity and the number of AgNORs. /Rebaudioside A/
Stevioside inhibits the action of atractyloside on energy metabolism in the isolated perfused rat liver. The effects of atractyloside on glycolysis, glycogenolysis, gluconeogenesis and oxygen uptake are decreased by stevioside. The concentration for half-maximal action is 0.5 mM. The site of the action is located on the outside of the cell. Possibly, stevioside affects the transport of atractyloside across the cell membrane. /Stevioside/

Dates

Modify: 2023-08-15

Prakash I, Bunders C, Devkota KP, Charan RD, Ramirez C, Snyder TM, Priedemann C, Markosyan A, Jarrin C, Halle RT. Bioconversion of rebaudioside I from rebaudioside A. Molecules. 2014 Oct 28;19(11):17345-55. doi: 10.3390/molecules191117345. PubMed PMID: 25353385.

Prakash I, Bunders C, Devkota KP, Charan RD, Ramirez C, Parikh M, Markosyan A. Isolation and structure elucidation of rebaudioside D2 from bioconversion reaction of rebaudioside A to rebaudioside D. Nat Prod Commun. 2014 Aug;9(8):1135-8. PubMed PMID: 25233591.

Gasmalla MA, Yang R, Hua X. Extraction of rebaudioside-A by sonication from Stevia rebaudiana Bertoni leaf and decolorization of the extract by polymers. J Food Sci Technol. 2015 Sep;52(9):5946-53. doi: 10.1007/s13197-015-1717-3. Epub 2015 Jan 14. PubMed PMID: 26345012; PubMed Central PMCID: PMC4554623.

Wu X, Wang B, Chen T, Gan M, Chen X, Chen F, Wei H, Xu F. The non-cytotoxicity characterization of rebaudioside A as a food additive. Food Chem Toxicol. 2014 Apr;66:334-40. doi: 10.1016/j.fct.2014.01.038. Epub 2014 Feb 2. PubMed PMID: 24500608.

Bathinapatla A, Kanchi S, Singh P, Sabela MI, Bisetty K. An ultrasensitive performance enhanced novel cytochrome c biosensor for the detection of rebaudioside A. Biosens Bioelectron. 2016 Mar 15;77:116-23. doi: 10.1016/j.bios.2015.09.004. Epub 2015 Sep 2. PubMed PMID: 26397423.

Majchrzak D, Ipsen A, Koenig J. Sucrose-replacement by rebaudioside a in a model beverage. J Food Sci Technol. 2015 Sep;52(9):6031-6. doi: 10.1007/s13197-014-1624-z. Epub 2014 Nov 5. PubMed PMID: 26345024; PubMed Central PMCID: PMC4554609.

Wang Y, Chen L, Li Y, Li Y, Yan M, Chen K, Hao N, Xu L. Efficient enzymatic production of rebaudioside A from stevioside. Biosci Biotechnol Biochem. 2016;80(1):67-73. doi: 10.1080/09168451.2015.1072457. Epub 2015 Aug 11. PubMed PMID: 26264414.

Ye F, Yang R, Hua X, Zhao G. Adsorption characteristics of rebaudioside A and stevioside on cross-linked poly(styrene-co-divinylbenzene) macroporous resins functionalized with chloromethyl, amino and phenylboronic acid groups. Food Chem. 2014 Sep 15;159:38-46. doi: 10.1016/j.foodchem.2014.03.006. Epub 2014 Mar 12. PubMed PMID: 24767024.

Chopade PD, Sarma B, Santiso EE, Simpson J, Fry JC, Yurttas N, Biermann KL, Chen J, Trout BL, Myerson AS. On the connection between nonmonotonic taste behavior and molecular conformation in solution: The case of rebaudioside-A. J Chem Phys. 2015 Dec 28;143(24):244301. doi: 10.1063/1.4937946. PubMed PMID: 26723665.

Yang YH, Huang SZ, Han YL, Yuan HY, Gu CS, Zhao YH. Base substitution mutations in uridinediphosphate-dependent glycosyltransferase 76G1 gene of Stevia rebaudiana causes the low levels of rebaudioside A: mutations in UGT76G1, a key gene of steviol glycosides synthesis. Plant Physiol Biochem. 2014 Jul;80:220-5. doi: 10.1016/j.plaphy.2014.04.005. Epub 2014 Apr 23. PubMed PMID: 24811677.

Saravanan R, Vengatash babu K, Ramachandran V. Effect of Rebaudioside A, a diterpenoid on glucose homeostasis in STZ-induced diabetic rats. J Physiol Biochem. 2012 Sep;68(3):421-31. doi: 10.1007/s13105-012-0156-0. Epub 2012 Feb 29. PubMed PMID: 22374587.

Li Y, Li Y, Wang Y, Chen L, Yan M, Chen K, Xu L, Ouyang P. Production of Rebaudioside A from Stevioside Catalyzed by the Engineered Saccharomyces cerevisiae. Appl Biochem Biotechnol. 2016 Apr;178(8):1586-98. doi: 10.1007/s12010-015-1969-4. Epub 2016 Jan 6. PubMed PMID: 26733458.

Ripken D, van der Wielen N, Wortelboer HM, Meijerink J, Witkamp RF, Hendriks HF. Steviol glycoside rebaudioside A induces glucagon-like peptide-1 and peptide YY release in a porcine ex vivo intestinal model. J Agric Food Chem. 2014 Aug 20;62(33):8365-70. doi: 10.1021/jf501105w. Epub 2014 Aug 7. PubMed PMID: 25062288.

Prakash I, Bunders C, Devkota KP, Charan RD, Ramirez C, Priedemann C, Markosyan A. Isolation and characterization of a novel rebaudioside M isomer from a bioconversion reaction of rebaudioside A and NMR comparison studies of rebaudioside M isolated from Stevia rebaudiana Bertoni and Stevia rebaudiana Morita. Biomolecules. 2014 Mar 31;4(2):374-89. doi: 10.3390/biom4020374. PubMed PMID: 24970220; PubMed Central PMCID: PMC4101487.

Rumelhard M, Hosako H, Eurlings IM, Westerink WM, Staska LM, van de Wiel JA, La Marta J. Safety evaluation of rebaudioside A produced by fermentation. Food Chem Toxicol. 2016 Mar;89:73-84. doi: 10.1016/j.fct.2016.01.005. Epub 2016 Jan 15. PubMed PMID: 26776281.

Corcuff JB, Brossaud J. Rebaudioside A and cortisol metabolism: sweet news for consumers. Clin Chim Acta. 2014 Apr 20;431:276-7. doi: 10.1016/j.cca.2014.02.017. Epub 2014 Feb 28. PubMed PMID: 24589773.

Adari BR, Alavala S, George SA, Meshram HM, Tiwari AK, Sarma AV. Synthesis of rebaudioside-A by enzymatic transglycosylation of stevioside present in the leaves of Stevia rebaudiana Bertoni. Food Chem. 2016 Jun 1;200:154-8. doi: 10.1016/j.foodchem.2016.01.033. Epub 2016 Jan 9. PubMed PMID: 26830573.

Uyanikgil Y, Cavusoglu T, Balcıoglu HA, Gurgul S, Solmaz V, Ozlece HK, Erten N, Erbas O. Rebaudioside A inhibits pentylenetetrazol-induced convulsions in rats. Kaohsiung J Med Sci. 2016 Sep;32(9):446-51. doi: 10.1016/j.kjms.2016.07.002. Epub 2016 Aug 4. PubMed PMID: 27638403.

Ma Y, Chen Y, Zhang W, Sun H, Xia W. [Biological conversion of stevioside to steviol by Aspergillus aculeatus and the purification of rebaudioside A]. Wei Sheng Wu Xue Bao. 2014 Jan 4;54(1):62-8. Chinese. PubMed PMID: 24783855.

van der Wielen N, Ten Klooster JP, Muckenschnabl S, Pieters R, Hendriks HF, Witkamp RF, Meijerink J. The Noncaloric Sweetener Rebaudioside A Stimulates Glucagon-Like Peptide 1 Release and Increases Enteroendocrine Cell Numbers in 2-Dimensional Mouse Organoids Derived from Different Locations of the Intestine. J Nutr. 2016 Dec;146(12):2429-2435. Epub 2016 Oct 26. PubMed PMID: 27798332.

Rebaudioside A MATERIAL SAFETY DATA SHEET November 6, 2006

Izawa, Kunisuke; Amino, Yusuke; Kohmura, Masanori; Ueda, Yoichi; Kuroda, Motonaka (2010). "4.16 - Human–Environment Interactions – Taste". In Liu, Hung-Wen (Ben); Mander, Lew (eds.). Comprehensive Natural Products II. Vol. 4. Elsevier. pp. 631–671. doi:10.1016/B978-008045382-8.00108-8. ISBN 978-0-08-045382-8. Among the glycosides, stevioside is the most abundant followed by rebaudioside A. Stevioside is 140 times sweeter than sucrose, while rebaudioside is 240 times sweeter.

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van der Wielen, N., ten Klooster, J.P., Muckenschnabi, S., et al. The noncaloric sweetener Rebaudioside A stimulates glucagon-like peptide 1 release and increases enteroendocrine cell numbers in 2-dimensional mouse organoids derived from different locations of the intestine. J. Nutr. 146(12), 2429-2435 (2016).

Brusick, D.J. A critical review of the genetic toxicity of steviol and steviol glycosides. Food Chem. Toxicol. 46(Suppl 7), S83-S91 (2008).

Roberts, A., and Renwick, A.G. Comparative toxicokinetics and metabolism of rebaudioside A, stevioside, and steviol in rats. Food Chem. Toxicol. 46(Suppl 7), S31-S39 (2008).

Shin, D.H., Lee, J.H., Kang, M.S., et al. Glycemic effects of rebaudioside A and erythritol in people with glucose intolerance. Diabetes Metab. J. 40(4), 283-289 (2016).

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